TMCB (2-(4,5,6,7-Tetrabromo-2-(dimethylamino)-1H-benzo[d]imidazol-1-yl)acetic acid) is a highly selective, cell-permeable dual-kinase inhibitor targeting Casein Kinase 2 (CK2) and Extracellular-Signal-Regulated Kinase 8 (ERK8). Supplied at ≥98% HPLC purity, it is a critical pharmacological tool for dissecting complex cellular signaling pathways . Unlike first-generation halogenated benzimidazoles, TMCB incorporates an N1-acetic acid moiety that not only refines its binding pocket selectivity but also provides a ready functional handle for downstream bioconjugation [1]. With reliable solubility in DMSO (up to 25 mM) and room-temperature stability, TMCB is prioritized by procurement teams for advanced in vitro kinase assays, phenotypic screening, and the development of targeted protein degraders where off-target promiscuity must be strictly minimized .
Substituting TMCB with older, structurally related in-class benchmarks like DMAT (2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole) or TBB introduces severe off-target confounding variables into kinase assays[1]. While DMAT is widely marketed as a CK2 inhibitor, comprehensive profiling reveals it acts as a highly promiscuous agent, heavily inhibiting collateral targets such as PIM1, PIM2, PIM3, HIPK2, and DYRK1a at standard assay concentrations . Consequently, using DMAT in cell-based phenotypic screens—such as apoptosis or cell cycle arrest models—often results in false-positive pathway attributions, as the observed effects may be driven by PIM or DYRK interference rather than CK2 inhibition. TMCB’s structural refinement sterically restricts its affinity for these off-target kinases, ensuring that downstream readouts are genuinely driven by CK2/ERK8 modulation, thereby preventing costly irreproducibility in drug discovery workflows .
TMCB demonstrates a highly refined selectivity profile for CK2 over PIM1, a common off-target liability for halogenated benzimidazoles [1]. In comparative kinase profiling, TMCB maintains a Ki of 0.25 μM for CK2 while exhibiting a much weaker Ki of 8.65 μM for PIM1, yielding a ~34-fold selectivity window . In contrast, the baseline comparator DMAT heavily inhibits PIM1 at equivalent concentrations, confounding assay results. This distinct separation allows researchers to isolate CK2-dependent mechanisms without triggering PIM1-mediated compensatory survival pathways .
| Evidence Dimension | Kinase Selectivity Ratio (CK2 vs. PIM1) |
| Target Compound Data | TMCB (Ki = 0.25 μM for CK2; Ki = 8.65 μM for PIM1) |
| Comparator Or Baseline | DMAT (Potent dual CK2/PIM1 inhibitor with negligible selectivity window) |
| Quantified Difference | ~34-fold selectivity for CK2 over PIM1 with TMCB |
| Conditions | In vitro ATP-competitive kinase profiling panel |
Eliminates PIM1-driven false positives in oncology and cell cycle assays, ensuring reliable pharmacological validation.
Beyond PIM1, TMCB successfully bypasses inhibition of HIPK2 and DYRK1a, which are major off-target liabilities for legacy CK2 inhibitors [1]. Profiling data establishes that TMCB exhibits very low affinity for DYRK1a (Ki = 11.90 μM) and HIPK2 (Ki = 15.25 μM), whereas the comparator DMAT strongly inhibits both kinases under identical assay conditions . By structurally excluding these targets, TMCB ensures that complex phenotypic readouts, such as cIAP2 expression modulation in HeLa cells, are accurately attributed to CK2/ERK8 activity rather than collateral kinase suppression .
| Evidence Dimension | Off-target inhibition constants (Ki) |
| Target Compound Data | TMCB (Ki = 11.90 μM for DYRK1a; 15.25 μM for HIPK2) |
| Comparator Or Baseline | DMAT (High-affinity inhibition of DYRK1a and HIPK2) |
| Quantified Difference | >47-fold to 61-fold lower affinity for DYRK1a/HIPK2 relative to CK2 (Ki = 0.25 μM) |
| Conditions | 80-kinase broad screening panel |
Prevents off-target suppression of DYRK1a and HIPK2, which is critical for maintaining assay fidelity in neurobiology and apoptosis research.
TMCB provides distinct, high-affinity binding to the catalytic subunits of CK2. Quantitative binding assays reveal that TMCB acts as an ATP-competitive inhibitor with a Ki of 83 nM for the CK2α subunit and an even more potent Ki of 21 nM for the CK2α' subunit [1]. This differential affinity allows structural biologists and biochemists to probe isoform-specific dynamics within the CK2 holoenzyme, a level of precision not achievable with broader, non-selective pan-kinase inhibitors.
| Evidence Dimension | Catalytic Subunit Affinity (Ki) |
| Target Compound Data | TMCB (Ki = 83 nM for CK2α; 21 nM for CK2α') |
| Comparator Or Baseline | Standard pan-kinase inhibitors (Lack isoform-specific resolution) |
| Quantified Difference | ~4-fold higher affinity for the CK2α' subunit over CK2α |
| Conditions | ATP-competitive enzymatic binding assay |
Enables high-resolution probing of specific CK2 holoenzyme dynamics, which is essential for advanced structural biology and rational drug design.
From a synthetic and procurement perspective, TMCB offers a major structural advantage over DMAT and TBB by incorporating an N1-acetic acid moiety [1]. This free carboxylic acid group serves as an immediate, built-in handle for standard EDC/NHS coupling reactions . Consequently, TMCB can be directly utilized as a precursor for synthesizing targeted protein degraders (PROTACs), biotinylated affinity probes, or fluorophore conjugates without requiring the complex, multi-step derivatization necessary when using the unsubstituted 1H-benzimidazole core of DMAT .
| Evidence Dimension | Functional Group Availability for Coupling |
| Target Compound Data | TMCB (Possesses a reactive N1-acetic acid moiety) |
| Comparator Or Baseline | DMAT / TBB (Lack a free carboxylic acid handle) |
| Quantified Difference | Enables direct 1-step amide coupling vs. multi-step synthetic derivatization |
| Conditions | Chemical biology probe synthesis and bioconjugation workflows |
Drastically reduces synthesis steps, time, and costs for laboratories developing CK2-targeted affinity probes or PROTAC degraders.
Due to its >30-fold selectivity for CK2 over PIM1, DYRK1a, and HIPK2, TMCB is the preferred procurement choice for isolating CK2 and ERK8 signaling pathways in complex cellular models. It ensures that downstream readouts are not confounded by the off-target promiscuity typical of legacy inhibitors like DMAT [1].
The built-in N1-acetic acid handle on TMCB allows for direct EDC/NHS coupling to linker molecules. This makes it a highly efficient starting material for synthesizing biotinylated pull-down probes or targeted protein degraders (PROTACs) without the need for extensive core-structure derivatization.
TMCB is highly effective as a precise pharmacological control in apoptosis assays, such as modulating cIAP2 expression in HeLa cells. Its clean selectivity profile guarantees that observed apoptotic or cell-cycle arrest phenotypes are genuinely driven by CK2/ERK8 inhibition .